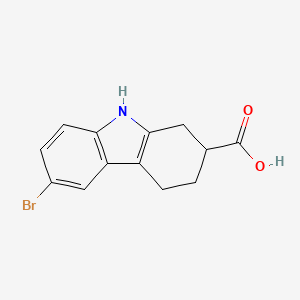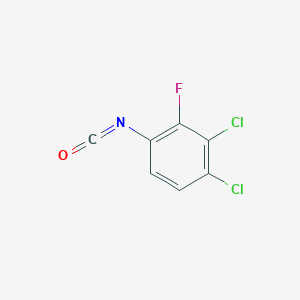
1,2-Dichloro-3-fluoro-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and isocyanate groups onto a benzene ring. One common method involves:
Chlorination: Benzene is first chlorinated to introduce chlorine atoms at the 1 and 2 positions.
Fluorination: The chlorinated benzene is then subjected to fluorination to introduce a fluorine atom at the 3 position.
Isocyanation: Finally, the compound undergoes isocyanation to introduce the isocyanate group at the 4 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination, fluorination, and isocyanation processes under controlled conditions to ensure high yield and purity. These processes often require specialized equipment and safety measures due to the reactive nature of the intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Amines and alcohols are common nucleophiles for addition reactions with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions with amines can form urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isocyanate groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-fluoro-4-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar structure but lacks the fluorine atom.
3,4-Dichlorophenyl isocyanate: Similar structure but lacks the fluorine atom and has chlorine atoms at different positions.
4-Fluorobenzyl isocyanate: Contains a fluorine atom and an isocyanate group but lacks the chlorine atoms.
Uniqueness
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms along with the isocyanate group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H2Cl2FNO |
|---|---|
Molekulargewicht |
206.00 g/mol |
IUPAC-Name |
1,2-dichloro-3-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
InChI-Schlüssel |
FRHRPCGCTXHSJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N=C=O)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
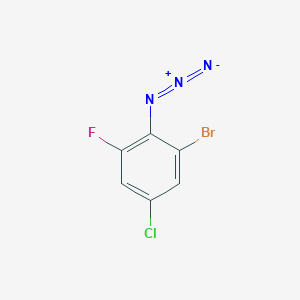
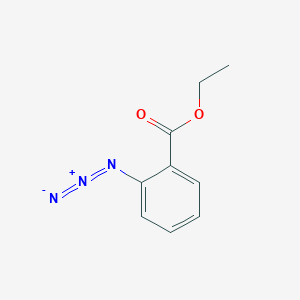
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
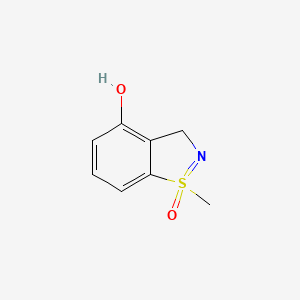
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)
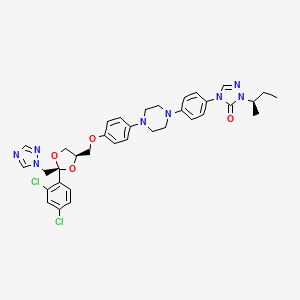
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
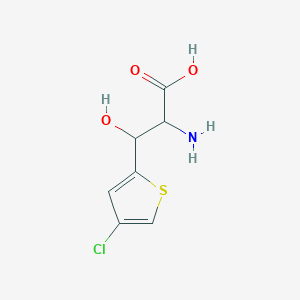

![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
